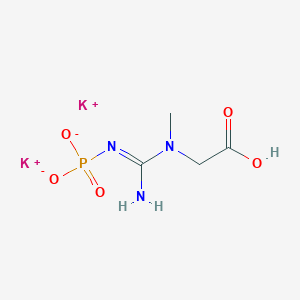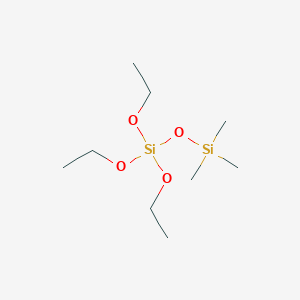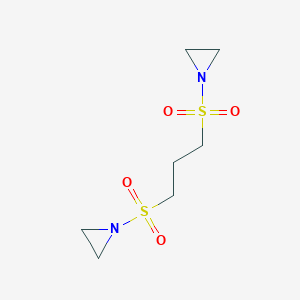
1-Methylthioguanine
Vue d'ensemble
Applications De Recherche Scientifique
MethioGuanine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying purine analogues and their reactions.
Biology: Investigated for its role in DNA and RNA disruption and its effects on cellular processes.
Medicine: Used in the treatment of various forms of leukemia and other cancers
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La méthioguanine peut être synthétisée par diverses méthodes, notamment la synthèse de guanidine catalysée par des métaux de transition basée sur des méthodes classiques, la réaction de guanylation catalytique des amines avec des carbodiimides et des réactions de guanylation/cyclisation catalytiques en tandem . Ces méthodes impliquent la formation de liaisons C–N et sont essentielles à la préparation de guanidines polysubstituées .
Méthodes de production industrielle
La production industrielle de méthioguanine implique des formulations à libération contrôlée et des nanoformulations pour améliorer le traitement ciblé . Ces méthodes ont montré des résultats prometteurs lors d'essais cliniques pour la maladie inflammatoire de l'intestin et d'autres affections .
Analyse Des Réactions Chimiques
Types de réactions
La méthioguanine subit diverses réactions chimiques, notamment :
Oxydation : La méthioguanine peut être oxydée pour former différents métabolites.
Réduction : Les réactions de réduction peuvent convertir la méthioguanine en ses formes actives.
Substitution : Les réactions de substitution peuvent modifier la structure de la méthioguanine pour améliorer son efficacité.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent l'hypoxanthine-guanine phosphoribosyltransférase (HGPRTase) et la thiopurine S-méthyltransférase (TPMT) . Ces enzymes jouent un rôle crucial dans le métabolisme et l'activation de la méthioguanine.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent l'acide 6-thioguanilylique (TGMP), qui atteint des concentrations intracellulaires élevées aux doses thérapeutiques . D'autres produits comprennent les nucléotides de 6-thioguanine (6-TGN), qui sont cytotoxiques pour les cellules .
Applications de la recherche scientifique
La méthioguanine a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les analogues de la purine et leurs réactions.
Biologie : Étudié pour son rôle dans la perturbation de l'ADN et de l'ARN et ses effets sur les processus cellulaires.
Médecine : Utilisé dans le traitement de diverses formes de leucémie et d'autres cancers
Mécanisme d'action
La méthioguanine exerce ses effets en entrant en compétition avec l'hypoxanthine et la guanine pour l'enzyme hypoxanthine-guanine phosphoribosyltransférase (HGPRTase) . Elle est convertie en acide 6-thioguanilylique (TGMP), qui s'incorpore à l'ADN pendant la phase de synthèse (phase S) de la cellule, arrêtant le développement et la division normaux . De plus, elle inhibe la protéine liant le GTP Rac1, qui régule la voie Rac/Vav .
Mécanisme D'action
MethioGuanine exerts its effects by competing with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . It is converted to 6-thioguanilyic acid (TGMP), which incorporates into DNA during the synthesis phase (S-phase) of the cell, stopping normal development and division . Additionally, it inhibits the GTP-binding protein Rac1, which regulates the Rac/Vav pathway .
Comparaison Avec Des Composés Similaires
La méthioguanine fait partie de la famille des thiopurines, qui comprend l'azathioprine et la mercaptopurine . Comparée à ces composés, la méthioguanine a une efficacité plus élevée et une action plus rapide . Elle est unique en sa capacité à perturber l'ADN et l'ARN, ce qui en fait un puissant agent antinéoplasique .
Liste de composés similaires
- Azathioprine
- Mercaptopurine
- 6-Thioguanine
Conclusion
La méthioguanine est un composé polyvalent qui présente des applications significatives en médecine, en chimie et dans l'industrie. Son mécanisme d'action unique et sa capacité à subir diverses réactions chimiques en font un outil précieux dans la recherche scientifique et les traitements thérapeutiques.
Propriétés
IUPAC Name |
2-amino-1-methyl-7H-purine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5S/c1-11-5(12)3-4(9-2-8-3)10-6(11)7/h2H,1H3,(H2,7,10)(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUTXZSKZCQABC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)C2=C(N=CN2)N=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937285 | |
| Record name | 2-Imino-1-methyl-1,2,3,9-tetrahydro-6H-purine-6-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1320-87-2, 16714-57-1, 86243-64-3 | |
| Record name | Guanine, methylthio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Purine-6-thione, 2-amino-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016714571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylthioguanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Imino-1-methyl-1,2,3,9-tetrahydro-6H-purine-6-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-Sarcin from aspergillus giganteus | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B102917.png)



